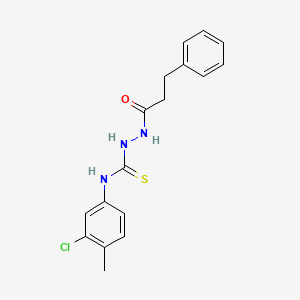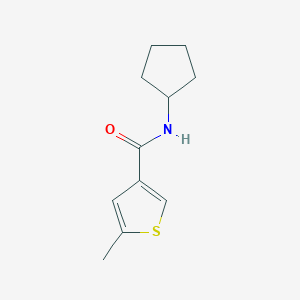
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, also known as ML188, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology.
Wirkmechanismus
The mechanism of action of N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of HDAC6 and GSK3β. HDAC6 is a class II histone deacetylase that regulates the acetylation of various proteins involved in cellular processes such as cytoskeleton dynamics and protein degradation. Inhibition of HDAC6 by this compound has been shown to promote the degradation of misfolded proteins and reduce the accumulation of toxic aggregates in cells. GSK3β is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibition of GSK3β by this compound has been shown to promote the survival of neurons and reduce inflammation in cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. Inhibition of HDAC6 by this compound has been shown to increase the acetylation of α-tubulin and promote the degradation of misfolded proteins. Inhibition of GSK3β by this compound has been shown to increase the phosphorylation of β-catenin and promote the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have high selectivity and potency for HDAC6 and GSK3β inhibition. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide. One direction is to explore its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, there is a need for further research on the pharmacokinetics and toxicity of this compound to assess its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has shown potential applications in scientific research, particularly in the field of medicine and pharmacology. It has been studied for its ability to inhibit the activity of certain enzymes such as histone deacetylase 6 (HDAC6) and glycogen synthase kinase 3β (GSK3β), which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these enzymes has been linked to the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-1-methyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-19-8-13(20(22)23)14(18-19)15(21)17-9-16-5-10-2-11(6-16)4-12(3-10)7-16/h8,10-12H,2-7,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYFELAXWNBOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-6-iodo-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4762123.png)

![4-[3-(2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4762133.png)
![dimethyl 1-(2-methoxyethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4762141.png)
![3-({[2-(3-cyclopropyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4762146.png)


![methyl 2-chloro-5-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4762167.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4762168.png)

![2-iodo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4762185.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B4762191.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4762198.png)
![3-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4762211.png)